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For Researchers, Scientists, and Drug Development Professionals

Introduction
3H-diazirine, a three-membered heterocyclic molecule containing a carbon and two nitrogen

atoms, is a compound of significant interest in chemical biology and drug development.[1] Its

strained ring system makes it a high-energy isomer of the more stable diazomethane.[2] The

defining characteristic of 3H-diazirine and its derivatives is their ability to be photolytically

cleaved by UV light to form highly reactive carbenes and dinitrogen gas.[1] This property has

made diazirines invaluable as photoaffinity labeling reagents for the identification of target

proteins and the elucidation of ligand-receptor interactions.[1] A thorough understanding of the

spectroscopic properties of the 3H-diazirine core is fundamental for its detection,

characterization, and effective use in research. This guide provides a comprehensive overview

of the spectroscopic characterization of 3H-diazirine, including detailed experimental protocols

and data presented in a clear, comparative format.

Molecular Structure and Properties
3H-diazirine possesses a cyclic structure, which has been confirmed by microwave

spectroscopy.[3] The molecule belongs to the C2v symmetry point group.[3]

Table 1: Molecular Properties of 3H-Diazirine
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Property Value Reference

Molecular Formula CH₂N₂ [4]

Molecular Weight 42.040 g/mol [4]

CAS Number 157-22-2 [4]

Spectroscopic Data
The following sections summarize the key spectroscopic data for 3H-diazirine.

Infrared (IR) Spectroscopy
The infrared spectrum of gaseous 3H-diazirine has been recorded and analyzed. A key feature

distinguishing it from its linear isomer, diazomethane, is the N=N stretching vibration, which

appears in the region of a normal azo linkage.[3]

Table 2: Infrared Vibrational Fundamentals of 3H-Diazirine

Frequency (cm⁻¹) Assignment Symmetry Species

3125 CH₂ asymmetric stretch B₂

3058 CH₂ symmetric stretch A₁

1621 N=N stretch A₁

1458 CH₂ deformation A₁

1133 CH₂ wagging B₁

1040 CN symmetric stretch A₁

911 CH₂ rocking B₂

741 CN asymmetric stretch B₁

Data sourced from Ettinger, 1964.[3]

Microwave Spectroscopy
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Microwave spectroscopy has been instrumental in determining the precise molecular geometry

and rotational constants of 3H-diazirine.[2]

Table 3: Rotational Constants and Moments of Inertia of 3H-Diazirine

Parameter Value

Rotational Constants (MHz)

A 29095.8

B 25858.9

C 15119.3

Moments of Inertia (amu Å²)

Iₐ 17.37

Iₑ 19.55

Iₒ 33.44

Data adapted from computational studies which are in good agreement with experimental

microwave data.[5]

UV-Vis Spectroscopy
3H-diazirine and its alkyl derivatives exhibit a characteristic weak electronic absorption in the

near-UV region, which is responsible for their photoactivation.[6] For substituted diazirines, the

absorption maximum is typically in the range of 350-380 nm.[6] For the parent 3H-diazirine,

the absorption maximum is around 320 nm.[6]

Table 4: UV-Vis Absorption Data for Diazirines
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Compound λₘₐₓ (nm) Solvent Reference

3H-Diazirine ~320 Gas Phase [6]

3,3-Dimethyldiazirine 345, 363 Pentane [6]

3-(2-Fluoro-3-

isopropylphenyl)-3-

(trifluoromethyl)-3H-

diazirine

317 Methanol [7]

Mass Spectrometry
The mass spectrum of 3H-diazirine is characterized by its molecular ion peak and specific

fragmentation patterns. A prominent feature in the mass spectra of diazirines is the facile loss

of a neutral N₂ molecule.

Table 5: Mass Spectrometry Data for 3H-Diazirine

m/z Ion Appearance Potential (eV)

42 [CH₂N₂]⁺ -

41 [CHN₂]⁺ 14.2 ± 0.1

14 [CH₂]⁺ 11.0 ± 0.1

Data sourced from the NIST WebBook, referencing Paulett and Ettinger, 1963.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to its gaseous nature at room temperature, obtaining a conventional solution-phase NMR

spectrum for the parent 3H-diazirine is challenging. However, NMR data for substituted

diazirines are abundant. The protons alpha to the diazirine ring typically show an upfield

chemical shift.[6] For example, in 3,3-dimethyldiazirine, the methyl protons would be expected

to appear at a significantly shielded position.

Table 6: Representative ¹H and ¹³C NMR Data for a Substituted Diazirine (3-methyl-3-

phenethyl-3H-diazirine)
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Nucleus Chemical Shift (ppm) Multiplicity

¹H NMR

CH₃ 1.00 s

CH₂ (alpha to ring) 1.64-1.70 m

CH₂ (beta to ring) 2.46-2.52 m

Aromatic 7.15-7.31 m

¹³C NMR

Diazirine Carbon 25.6 -

CH₃ 19.8 -

CH₂ (alpha to ring) 30.0 -

CH₂ (beta to ring) 36.3 -

Aromatic 126.2, 128.3, 128.6, 140.9 -

Note: This data is for a substituted diazirine and serves as an illustrative example.

Experimental Protocols
Detailed methodologies for the spectroscopic characterization of 3H-diazirine are provided

below. Safety Precaution: 3H-diazirine is a high-energy compound and should be handled with

extreme care in a well-ventilated fume hood, protecting from heat, light, and static discharge.

Synthesis of 3H-Diazirine
A common laboratory synthesis involves the isomerization of diazomethane, which itself is a

toxic and explosive gas. Another reported method is the reaction of t-octylazomethine with

difluoramine.[3] All manipulations should be carried out behind a blast shield.

Gas-Phase Infrared (IR) Spectroscopy
Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer equipped

with a gas cell (e.g., 10 cm path length) is required.
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Sample Preparation: The synthesized 3H-diazirine gas is introduced into the evacuated gas

cell via a vacuum line. The pressure should be carefully monitored (e.g., 50 mmHg).

Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹. A background

spectrum of the evacuated cell should be collected prior to sample introduction. For

improved signal-to-noise, multiple scans (e.g., 64) can be co-added.

Data Analysis: The positions and intensities of the absorption bands are determined.

Comparison with theoretical calculations can aid in the assignment of vibrational modes.

Matrix Isolation Infrared (IR) Spectroscopy
This technique is suitable for studying reactive species like 3H-diazirine.

Instrumentation: A closed-cycle helium cryostat with a cold window (e.g., CsI) mounted in a

high-vacuum chamber, coupled to an FTIR spectrometer.

Sample Preparation: A gaseous mixture of 3H-diazirine and an inert gas (e.g., Argon, with a

ratio of 1:1000) is prepared in a vacuum line.

Deposition: The gas mixture is slowly deposited onto the cold window maintained at a low

temperature (e.g., 10-15 K).

Data Acquisition: IR spectra are recorded before and after deposition to identify the

vibrational bands of the isolated 3H-diazirine molecules.

UV-Vis Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation: For gaseous samples, a quartz cuvette designed for gas-phase

measurements is used. For substituted, less volatile diazirines, a dilute solution (e.g., 0.05

mM) is prepared in a UV-transparent solvent (e.g., methanol, hexane) in a quartz cuvette.[9]

Data Acquisition: The spectrum is scanned over a range of 200-500 nm. A reference cuvette

containing only the solvent is used to obtain the baseline.
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Data Analysis: The wavelength of maximum absorbance (λₘₐₓ) is determined. For solutions,

the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law if the

concentration is known.

Mass Spectrometry
Instrumentation: An electron ionization mass spectrometer (EI-MS).

Sample Introduction: The gaseous 3H-diazirine sample is introduced into the ion source via

a gas inlet system.

Ionization: The sample is bombarded with a beam of electrons (typically 70 eV) to generate

the molecular ion and fragment ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole or time-of-flight).

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the

major fragment ions. Appearance potential measurements can provide thermochemical data.

[9]

Visualizations
Experimental Workflow for Spectroscopic
Characterization

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b093324?utm_src=pdf-body
https://pubs.aip.org/aip/jcp/article/39/3/825/80386/Mass-Spectra-and-Appearance-Potentials-of
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Purification

Spectroscopic Analysis

Data Analysis

Synthesis of 3H-Diazirine

Purification (e.g., vacuum distillation)

IR Spectroscopy UV-Vis Spectroscopy Mass Spectrometry NMR Spectroscopy (for derivatives)

Spectral Interpretation & Data Tabulation

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization of 3H-diazirine.

Photolysis of 3H-Diazirine

3H-Diazirine Singlet Carbenehν (UV light)

N₂

Insertion Product (e.g., with R-H)

+ R-H

Click to download full resolution via product page

Caption: Photolytic pathway of 3H-diazirine to generate a reactive carbene.
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Conclusion
The spectroscopic characterization of 3H-diazirine is crucial for its application in various fields

of chemical research. This guide has provided a comprehensive summary of the available

spectroscopic data from infrared, microwave, UV-Vis, and mass spectrometry, along with

representative NMR data for a substituted analog. The detailed experimental protocols offer a

starting point for researchers working with this important molecule. The unique spectral

features of 3H-diazirine, particularly its UV absorbance and the characteristic loss of N₂ in

mass spectrometry, are key to understanding its reactivity and utility as a photoactivatable

precursor for carbene generation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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